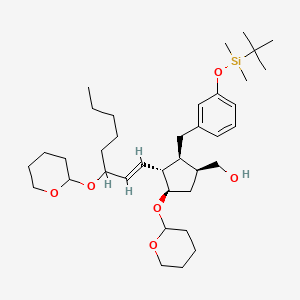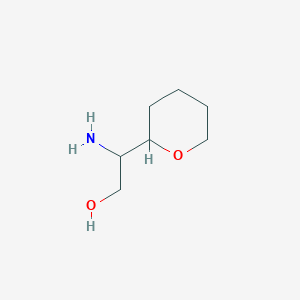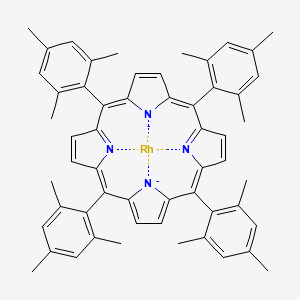
(Tetramesitylporphyrinato)rhodium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetramesitylporphyrinato)rhodium(I) is a coordination compound that features a rhodium ion complexed with a tetramesitylporphyrin ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tetramesitylporphyrinato)rhodium(I) typically involves the reaction of rhodium salts with tetramesitylporphyrin ligands under controlled conditions. One common method includes the use of rhodium chloride and tetramesitylporphyrin in the presence of a base, such as sodium methoxide, in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for (Tetramesitylporphyrinato)rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: (Tetramesitylporphyrinato)rhodium(I) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligand substitution reactions where the tetramesitylporphyrin ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species .
Scientific Research Applications
(Tetramesitylporphyrinato)rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is explored for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which (Tetramesitylporphyrinato)rhodium(I) exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The rhodium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. Molecular targets include organic molecules with functional groups that can coordinate to the rhodium center, leading to transformations such as hydrogenation or oxidation .
Comparison with Similar Compounds
(Tetramesitylporphyrinato)iron(III): Similar in structure but features iron instead of rhodium.
(Tetramesitylporphyrinato)cobalt(II): Another analogous compound with cobalt, used in catalysis and materials science.
Uniqueness: (Tetramesitylporphyrinato)rhodium(I) is unique due to the specific properties imparted by the rhodium center, such as its ability to facilitate a wide range of catalytic reactions with high efficiency and selectivity. This makes it particularly valuable in industrial and research applications where such properties are desired .
Properties
Molecular Formula |
C56H52N4Rh-2 |
|---|---|
Molecular Weight |
883.9 g/mol |
IUPAC Name |
rhodium;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2; |
InChI Key |
CWVGOLQQFHRUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
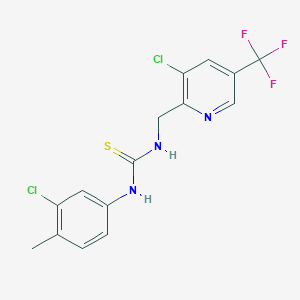
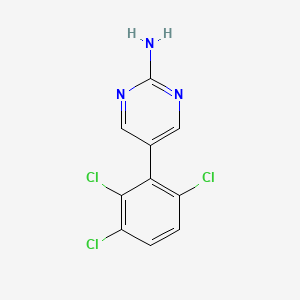
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
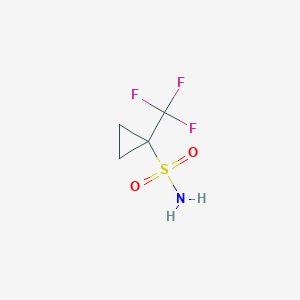

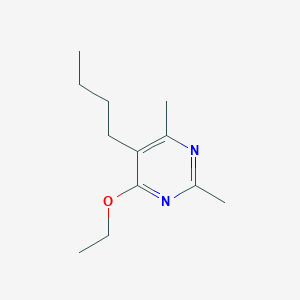
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)

![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
